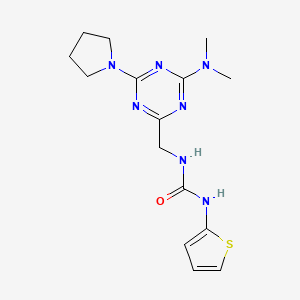
1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound with multiple functional groups, including triazine, dimethylamino, pyrrolidine, and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea typically involves multistep organic reactions. The starting materials often include 1,3,5-triazine derivatives, which are functionalized through nucleophilic substitution reactions. The introduction of dimethylamino and pyrrolidine groups occurs through condensation reactions under controlled conditions, ensuring the stability of the triazine ring. The final step involves the formation of the urea linkage with thiophene-2-carboxylic acid, utilizing catalysts such as carbodiimides under mild temperatures and in an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production scales up these synthetic processes using high-throughput reactors and automated synthesis equipment. Process optimization focuses on maximizing yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction times are adjusted to achieve efficient production, often employing continuous flow synthesis to streamline the process and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized at the thiophene ring, forming sulfoxides or sulfones under the influence of strong oxidizing agents like hydrogen peroxide or peracids.
Reduction: The triazine ring and dimethylamino groups can be reduced, often using reagents such as lithium aluminum hydride.
Common Reagents and Conditions: These reactions commonly use reagents like hydrochloric acid, sodium hydroxide, and organic solvents such as dichloromethane or ethanol under specific conditions, including controlled temperatures and inert atmospheres.
Major Products Formed: Major products depend on the specific reactions but often include substituted triazine derivatives, thiophene oxidized products, and various urea derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, its functional groups allow it to act as a molecular probe or as an inhibitor in enzymatic studies, particularly involving proteins that interact with triazine derivatives.
Medicine: The compound's unique structure makes it a candidate for drug discovery, potentially offering antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In industrial applications, it may be used in the development of advanced materials, such as polymers and resins, given its ability to introduce functional groups that enhance material properties.
Mechanism of Action
Molecular Targets and Pathways: The compound's effects are exerted through interactions with specific molecular targets, such as enzymes or receptors that recognize the triazine or thiophene moieties. These interactions can inhibit enzymatic activity or modulate receptor signaling pathways, leading to desired biological effects.
Comparison with Similar Compounds
1,3,5-Triazine derivatives with different substituents.
Compounds with dimethylamino groups attached to various heterocycles.
Thiophene-based ureas with alternative substituents.
Uniqueness: The uniqueness of 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea lies in its combination of functional groups, providing a versatile scaffold for chemical modifications and enhancing its potential applications across multiple scientific fields. Its ability to undergo diverse chemical reactions while maintaining stability under various conditions makes it particularly valuable for research and industrial purposes.
Properties
IUPAC Name |
1-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7OS/c1-21(2)13-17-11(18-14(20-13)22-7-3-4-8-22)10-16-15(23)19-12-6-5-9-24-12/h5-6,9H,3-4,7-8,10H2,1-2H3,(H2,16,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFNPXQUGNYTRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
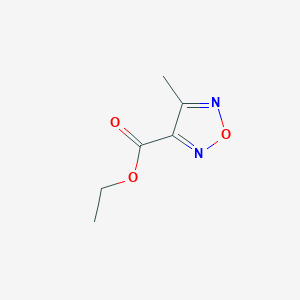

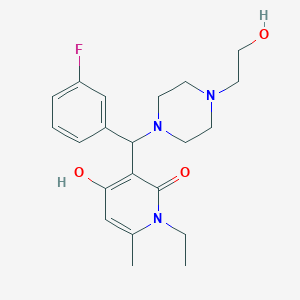
![N-benzyl-4-[2-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2452463.png)
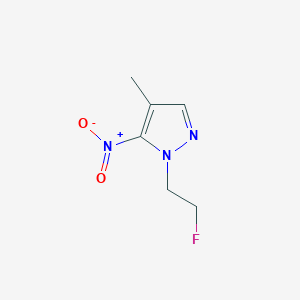
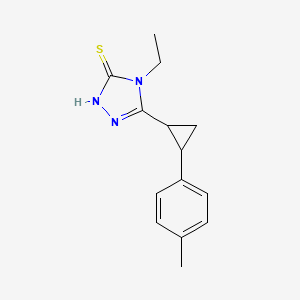
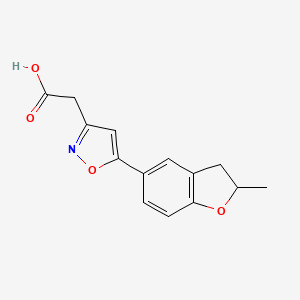
![2-((4-Oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452468.png)
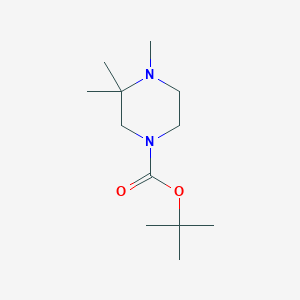
![[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/new.no-structure.jpg)
![3-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonyl-6-fluoropyridazine](/img/structure/B2452478.png)

![1-(4-chlorobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2452481.png)
![N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2452482.png)
